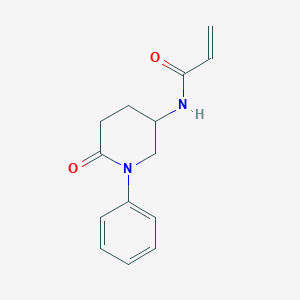![molecular formula C29H34N8O B2811463 N-(3-azepan-1-ylpropyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide CAS No. 902290-94-2](/img/new.no-structure.jpg)
N-(3-azepan-1-ylpropyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-azepan-1-ylpropyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide is a complex organic compound with significant potential in various fields of scientific research. This compound belongs to the family of heterocyclic compounds, which are known for their diverse chemical properties and broad applications.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of N-(3-azepan-1-ylpropyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide can be achieved through a multi-step synthetic route. The process typically begins with the synthesis of the triazoloquinazoline core, followed by the introduction of the azepan-1-ylpropyl and phenyl groups through sequential condensation and cyclization reactions. These reactions are often carried out under controlled temperature and pH conditions, with the use of catalysts such as palladium or copper to facilitate the formation of the desired product. Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, including temperature, pressure, and reagent concentrations, is crucial to achieving high yields and purity. Purification steps such as chromatography or recrystallization are often employed to isolate the target compound from by-products and impurities.
化学反応の分析
Types of Reactions: N-(3-azepan-1-ylpropyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common Reagents and Conditions: Oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, while reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require the presence of nucleophiles or electrophiles, depending on the specific transformation desired. Major Products: The major products formed from these reactions can vary widely based on the specific conditions and reagents used. For example, oxidation reactions might lead to the formation of oxidized derivatives, while reduction reactions can yield reduced analogs of the parent compound.
科学的研究の応用
N-(3-azepan-1-ylpropyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide has shown promise in various scientific research applications, including:
Chemistry
Its unique structure makes it a valuable compound for studying heterocyclic chemistry and the development of new synthetic methodologies.
Biology
The compound may interact with biological macromolecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Medicine
Industry
Its chemical properties could be leveraged in the development of new materials, such as polymers or advanced coatings.
作用機序
The mechanism of action of N-(3-azepan-1-ylpropyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide involves its interaction with specific molecular targets within cells. This compound is believed to bind to certain proteins or enzymes, modulating their activity and affecting various biochemical pathways. The precise molecular targets and pathways involved are still under investigation, but initial research indicates a potential role in modulating cellular signaling processes and enzyme activity.
類似化合物との比較
Compared to other similar heterocyclic compounds, N-(3-azepan-1-ylpropyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide stands out due to its unique combination of functional groups and structural features. This distinctiveness makes it an attractive candidate for further research and development. Similar compounds include other triazoloquinazoline derivatives, which share the triazoloquinazoline core but differ in their peripheral substituents and overall chemical properties.
It's fascinating how one compound can hold so much potential across different fields. Let me know if there's anything else you'd like to explore!
特性
CAS番号 |
902290-94-2 |
|---|---|
分子式 |
C29H34N8O |
分子量 |
510.646 |
IUPAC名 |
N-[3-(azepan-1-yl)propyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide |
InChI |
InChI=1S/C29H34N8O/c38-26(30-18-11-21-35-19-8-1-2-9-20-35)17-10-16-25-32-33-29-36(25)24-15-7-6-14-23(24)28-31-27(34-37(28)29)22-12-4-3-5-13-22/h3-7,12-15H,1-2,8-11,16-21H2,(H,30,38) |
InChIキー |
SCYVFFGQHWYDGL-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)CCCNC(=O)CCCC2=NN=C3N2C4=CC=CC=C4C5=NC(=NN53)C6=CC=CC=C6 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


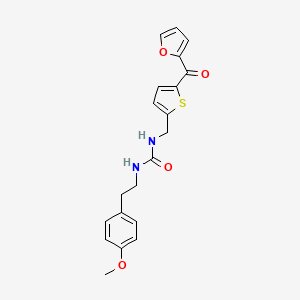
![N-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2811381.png)
![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,2-dimethylpyrrole-3-carboxylic acid](/img/structure/B2811383.png)
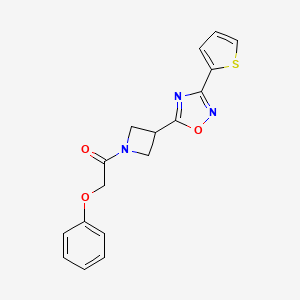
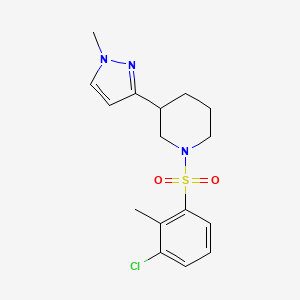
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile](/img/structure/B2811388.png)
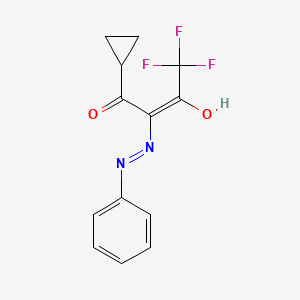
![4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2811393.png)
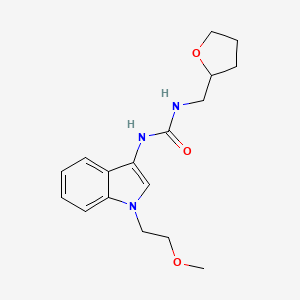

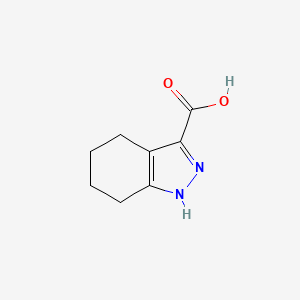
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2811399.png)
